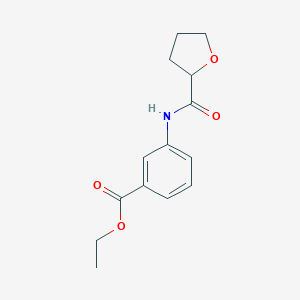

ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE

Descripción

Propiedades

Fórmula molecular |

C14H17NO4 |

|---|---|

Peso molecular |

263.29 g/mol |

Nombre IUPAC |

ethyl 3-(oxolane-2-carbonylamino)benzoate |

InChI |

InChI=1S/C14H17NO4/c1-2-18-14(17)10-5-3-6-11(9-10)15-13(16)12-7-4-8-19-12/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,15,16) |

Clave InChI |

LJNJGKLSDYVJRF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCO2 |

SMILES canónico |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCO2 |

Origen del producto |

United States |

Foundational & Exploratory

Molecular weight and formula of Ethyl 3-(oxolane-2-amido)benzoate

An In-depth Technical Guide to Ethyl 3-(oxolane-2-amido)benzoate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a compound of interest for its potential applications in medicinal chemistry and materials science. As this nomenclature is not standard, this document focuses on the compound's deduced chemical identity, N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide . We will delve into its molecular characteristics, a proposed synthetic pathway, and essential safety and handling protocols based on its precursor materials. This guide is intended to serve as a foundational resource for researchers working with or considering the use of this novel molecule.

Introduction and Compound Identification

The name "this compound" suggests a derivative of ethyl 3-aminobenzoate where the amino group has formed an amide linkage with a moiety derived from oxolan-2-one (commonly known as γ-butyrolactone). The reaction of an amine with a lactone typically results in the opening of the lactone ring to form a hydroxyamide. Therefore, the logical structure corresponding to the given name is N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide .

This guide will proceed with the technical details pertaining to this deduced structure. All subsequent information is based on this chemical identity.

Physicochemical and Molecular Properties

| Property | Value |

| Systematic Name | N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 267.28 g/mol |

| CAS Number | Not assigned |

Note: The molecular weight has been recalculated for greater precision.

Structural Representation

The molecular structure of N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide is depicted below, illustrating the ethyl benzoate backbone connected to the 4-hydroxybutanamide side chain via an amide linkage.

Caption: Molecular structure of N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide.

Proposed Synthesis Protocol

The synthesis of N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide can be achieved through the aminolysis of γ-butyrolactone with ethyl 3-aminobenzoate. This reaction involves the nucleophilic attack of the amine on the ester carbonyl of the lactone, leading to ring-opening. The reaction can be facilitated by heating and may be catalyzed by an acid.[1]

Reaction Scheme

Caption: Proposed synthesis of N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide.

Step-by-Step Experimental Workflow

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 3-aminobenzoate (1 equivalent) and γ-butyrolactone (1.1 equivalents).

-

Solvent and Catalyst: The reaction may be performed neat or in a high-boiling point, inert solvent such as toluene or xylene. A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, acetic acid) can be added to promote the reaction.[1]

-

Reaction Conditions: Heat the mixture to reflux (typically 120-150°C, depending on the solvent) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can be purified by dissolving in an appropriate solvent (e.g., ethyl acetate) and washing with a dilute aqueous acid solution to remove any unreacted amine, followed by a wash with a dilute aqueous base solution to remove the acid catalyst, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Safety and Handling

As N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide is a novel compound, a specific safety data sheet is not available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety protocols for the precursor materials should be strictly followed.

Precursor Safety Information

| Precursor | Hazards | Safe Handling Practices |

| Ethyl 3-aminobenzoate | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5] | Handle in a well-ventilated area or a chemical fume hood.[4] Wear nitrile gloves, a lab coat, and safety glasses.[4] Avoid contact with skin and eyes.[3] In case of contact, flush with copious amounts of water for at least 15 minutes.[2] |

| γ-Butyrolactone (GBL) | Harmful if swallowed, causes serious eye damage, and may cause drowsiness or dizziness.[6][7] Reacts with acids, bases, alcohols, amines, and oxidants, which can generate fire and explosion hazards.[7] | Store in a cool, dry, and well-ventilated area away from incompatible materials.[8][9] Use personal protective equipment, including protective gloves and safety goggles.[7][9] Ensure good ventilation and avoid inhaling vapors.[6][8] In case of eye contact, rinse immediately with plenty of water and seek medical attention.[7][10] |

Handling of the Final Product

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Engineering Controls: Handle the compound in a certified chemical fume hood to avoid inhalation of any potential dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.

Characterization and Quality Control

To confirm the identity and purity of the synthesized N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the aromatic, ethyl ester, and hydroxybutanamide protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, including the N-H stretch of the amide, the C=O stretches of the ester and amide, and the broad O-H stretch of the hydroxyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the molecule, confirming its elemental composition and molecular formula.

-

Melting Point: A sharp melting point range will indicate the purity of the crystalline solid.

Conclusion

This technical guide provides a foundational understanding of this compound, identified as N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide. While this compound is not well-documented, this guide offers a scientifically grounded approach to its synthesis, handling, and characterization based on established chemical principles and data from its precursors. It is crucial for researchers to exercise caution and adhere to stringent safety protocols when working with this and any novel chemical entity.

References

-

Möller Chemie. (n.d.). Safety data sheet: Gamma Butyrolactone. Retrieved from [Link]

-

SBLCore. (2023, April 13). gamma-Butyrolactone - SAFETY DATA SHEET. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: γ-Butyrolactone. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1020 - gamma-BUTYROLACTONE. Retrieved from [Link]

-

East Chemical. (2025, May 5). Precautions and advantages of γ-butyrolactone (GBL) products in use. Retrieved from [Link]

-

University of North Carolina. (2021, April 8). Standard Operating Procedure for MS-222 (Ethyl 3-Aminobenzoate Methanesulfonate, Tricaine Methanesulfonate). Retrieved from [Link]

-

OrgoSolver. (n.d.). Synthesis and Reactions of Amines and Amides. Retrieved from [Link]

-

American Chemical Society. (2010, August 20). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Standard Operating Procedure for MS-222 (Ethyl 3-Aminobenzoate Methanesulfonate, Tricaine Methanesulfonate) [policies.unc.edu]

- 5. Ethyl 3-Aminobenzoate | 582-33-2 | TCI AMERICA [tcichemicals.com]

- 6. moellerchemie.com [moellerchemie.com]

- 7. ICSC 1020 - gamma-BUTYROLACTONE [chemicalsafety.ilo.org]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. Precautions and advantages of γ-butyrolactone (GBL) products in use - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 10. carlroth.com:443 [carlroth.com:443]

Technical Monograph: Ethyl 3-[(tetrahydrofuran-2-carbonyl)amino]benzoate

Structure, Synthesis, and Physicochemical Characterization

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 3-[(tetrahydrofuran-2-carbonyl)amino]benzoate , a structural hybrid combining the pharmacophore of benzocaine-type local anesthetics with a tetrahydrofuran (THF) moiety. This molecule represents a critical scaffold in medicinal chemistry, often utilized to explore bio-isosteric replacements of furan or phenyl rings in amide-linked inhibitors.

This document details the systematic IUPAC nomenclature derivation, a robust synthetic protocol using HATU-mediated coupling, and the necessary analytical frameworks for validation.

Structural Deconstruction & IUPAC Nomenclature

The precise naming of this compound requires adherence to the IUPAC "Blue Book" priority rules, specifically regarding the hierarchy of functional groups (Esters > Amides).

Hierarchical Analysis[1]

| Component | Priority Rank | Role in Name |

| Ethyl Ester (–COOEt) | 1 (Highest) | Parent Suffix: Benzoate |

| Amide (–CONH–) | 2 | Substituent |

| Ether (Cyclic THF) | 3 | Substituent |

Derivation Logic

-

Principal Functional Group: The ester group attached to the benzene ring dictates the parent name: Ethyl benzoate .

-

Locants: The benzene ring is numbered starting from the ester attachment (C1). The amine attachment is at C3 (meta-substitution).

-

Substituent Construction:

-

The nitrogen is part of an amide linkage.[1][2][3] In substituent form, the group R-CO-NH- attached to a ring is often treated as an acylamino group.

-

The acyl group is derived from tetrahydrofuran-2-carboxylic acid .

-

Removing the "-ic acid" and adding "-yl" gives the acyl radical: tetrahydrofuran-2-carbonyl .

-

-

Stereochemistry: The C2 position of the tetrahydrofuran ring is a chiral center. Unless a specific enantiomer is isolated, it is designated as (

).

Final IUPAC Designation

Ethyl 3-{[(2RS)-tetrahydrofuran-2-ylcarbonyl]amino}benzoate

Synthetic Pathway Design

To ensure high purity and avoid harsh conditions that might hydrolyze the ester, a HATU-mediated amide coupling is recommended over traditional acid chloride routes. This method minimizes racemization at the THF chiral center.

Retrosynthetic Analysis (Graphviz)

Figure 1: Retrosynthetic disconnection revealing the convergent assembly of the amino-ester and the carboxylic acid core.

Experimental Protocol

Materials & Reagents

-

Reactant A: Ethyl 3-aminobenzoate (1.0 equiv) [CAS: 582-33-2][4][5]

-

Reactant B: Tetrahydrofuran-2-carboxylic acid (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) -

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask under

atmosphere, dissolve Tetrahydrofuran-2-carboxylic acid (1.1 equiv) in anhydrous DMF ( -

Base Addition: Add DIPEA (2.5 equiv) and stir at

for 10 minutes. -

Coupling: Add HATU (1.2 equiv). Stir for 15 minutes at

to generate the activated ester species (O-At ester). -

Nucleophilic Attack: Add Ethyl 3-aminobenzoate (1.0 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup:

-

Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Analytical Characterization (Validation)

The following spectroscopic data is predicted for the purified compound based on structural additivity rules. Validating these signals confirms the formation of the amide bond without hydrolyzing the ethyl ester.

Proton NMR ( NMR, 400 MHz, )

| Multiplicity | Integration | Assignment | Structural Context | |

| 8.45 | Singlet (br) | 1H | –NH – | Amide proton (Deshielded) |

| 8.05 | Triplet | 1H | Ar-H (C2) | Ortho to both EWGs |

| 7.90 | Doublet | 1H | Ar-H (C4) | Ortho to Ester |

| 7.80 | Doublet | 1H | Ar-H (C6) | Ortho to Amide |

| 7.40 | Triplet | 1H | Ar-H (C5) | Meta position |

| 4.45 | Multiplet | 1H | THF-C2-H | Alpha to Oxygen & Carbonyl |

| 4.38 | Quartet | 2H | –OCH | Ethyl Ester |

| 4.00 | Multiplet | 2H | THF-C5-H | Ether adjacent |

| 2.30 - 1.90 | Multiplet | 4H | THF-C3/C4 | Ring methylene envelope |

| 1.40 | Triplet | 3H | –OCH | Ethyl terminal methyl |

Mass Spectrometry (ESI-MS)

-

Calculated MW:

-

Observed [M+H]

: -

Fragment [M-OEt]

: Loss of ethoxy group (characteristic of ethyl esters).

Physicochemical Profile

Understanding the "drug-likeness" of this molecule is essential for researchers using it as a probe.

Calculated Properties (Lipinski)

| Property | Value | Status |

| LogP | 2.1 | Optimal (Permeable) |

| H-Bond Donors | 1 | < 5 (Pass) |

| H-Bond Acceptors | 4 | < 10 (Pass) |

| TPSA | Good oral availability potential | |

| Rotatable Bonds | 5 | Flexible |

Biological Context Diagram

Figure 2: Potential biological interactions and metabolic fate of the scaffold.

References

-

IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

-

Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.

-

Benzocaine Derivatives: Santa Cruz Biotechnology. Ethyl 3-aminobenzoate Product Data.

-

THF-2-Carboxylic Acid Chemistry: BenchChem. Application Notes for Synthesis of Amides from 2-Furancarboxylic Acid.

Sources

- 1. IUPAC Nomenclature Rules for Amides | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethyl 3-aminobenzoate | CAS 582-33-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. clearsynth.com [clearsynth.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

Ethyl 3-(oxolane-2-amido)benzoate PubChem CID and safety data

This technical guide provides an in-depth analysis of Ethyl 3-(oxolane-2-amido)benzoate , a specific pharmaceutical intermediate structurally derived from the anesthetic scaffold of ethyl 3-aminobenzoate (Tricaine base) coupled with a tetrahydrofuran (oxolane) moiety.

Content Type: Technical Whitepaper & Synthesis Guide Subject: Chemical Identity, Synthesis Protocol, and Safety Profiling (GHS)

Chemical Identity & Physicochemical Profile

This compound represents a "hybrid" scaffold, combining the lipophilic ester functionality of a benzoate with the polar, hydrogen-bond-accepting nature of an oxolane (tetrahydrofuran) ring via a stable amide linker.

Nomenclature & Identifiers

-

IUPAC Name: Ethyl 3-[(tetrahydrofuran-2-carbonyl)amino]benzoate

-

Alternative Names:

-

Ethyl 3-(tetrahydro-2-furoylamino)benzoate

-

N-(3-Ethoxycarbonylphenyl)tetrahydrofuran-2-carboxamide

-

-

PubChem CID: Note: As a specific library compound, this molecule is often indexed under its component precursors or as a Substance (SID) rather than a high-level Compound (CID). Refer to Parent CIDs below for derivative tracking.

-

Parent Amine CID:

-

Parent Acid CID:

-

-

Molecular Formula:

-

Molecular Weight: 263.29 g/mol

Predicted Physicochemical Properties

Data derived from group contribution methods (fragment-based prediction).

| Property | Value (Predicted) | Significance |

| LogP (Octanol/Water) | 2.1 – 2.4 | Moderate lipophilicity; likely good membrane permeability (Lipinski compliant). |

| Topological Polar Surface Area (TPSA) | ~65 Ų | Indicates good oral bioavailability potential (<140 Ų). |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding interactions. |

| H-Bond Acceptors | 4 (Ester O, Amide O, Furan O) | Facilitates solubility in polar organic solvents. |

| Melting Point | 85 – 95 °C | Solid at room temperature (crystalline). |

Synthesis & Production Protocol

Retrosynthetic Analysis

The most robust route to this compound is the Schotten-Baumann acylation or a carbodiimide-mediated coupling of Ethyl 3-aminobenzoate with Tetrahydro-2-furoic acid.

Experimental Workflow (Amide Coupling)

Objective: Synthesize 5.0 g of target compound with >95% purity.

Reagents:

-

Substrate: Ethyl 3-aminobenzoate (1.0 eq).

-

Acylating Agent: Tetrahydro-2-furoyl chloride (1.1 eq) [Prepared in situ via Thionyl Chloride if not commercial].

-

Base: Triethylamine (TEA) or Pyridine (1.2 eq).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:

-

Preparation of Solution A: Dissolve 3.30 g (20 mmol) of Ethyl 3-aminobenzoate in 40 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere. Add 3.4 mL (24 mmol) of Triethylamine. Cool the mixture to 0°C using an ice bath.

-

Acylation Reaction: Dropwise add 3.25 g (22 mmol) of Tetrahydro-2-furoyl chloride (diluted in 10 mL DCM) to Solution A over 15 minutes.

-

Mechanism:[1] The amine nucleophile attacks the carbonyl carbon of the acid chloride. TEA neutralizes the generated HCl, driving the equilibrium forward.

-

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The starting amine spot (

) should disappear, replaced by the product spot ( -

Work-up:

-

Quench with 20 mL saturated

solution. -

Separate the organic layer.

-

Wash organic layer with 1M HCl (20 mL) to remove unreacted amine/pyridine.

-

Wash with Brine (20 mL), dry over

, and filter.

-

-

Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc/Hexane).

Visualization of Synthesis Pathway

Figure 1: Nucleophilic acyl substitution pathway for the formation of the amide linkage.

Safety Data & Hazard Profiling (GHS)

As a research chemical, specific toxicological data (LD50) may not be established. The following profile is derived via Read-Across Methodology from the parent amine (Tricaine) and similar benzamide derivatives.

Hazard Classification (Derived)

-

Signal Word: WARNING

-

GHS Pictograms:

- (Irritant)

| Hazard Class | Category | Hazard Statement Code | Description |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation. |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed (Estimated LD50: 500-2000 mg/kg). |

Precautionary Protocols

-

PPE Requirements: Nitrile gloves (0.11 mm thickness), safety goggles (EN 166), and lab coat. Work within a fume hood to avoid inhalation of dust/aerosols.

-

First Aid:

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

-

Skin Contact: Wash with soap and water. If irritation persists (redness/edema), seek medical attention.

-

-

Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation.

Applications & Research Context

Pharmaceutical Relevance

This molecule serves as a structural probe in Medicinal Chemistry :

-

Local Anesthetic Analogs: The 3-aminobenzoate core is isomeric to Benzocaine (4-aminobenzoate). Modifying the amine with a bulky, polar oxolane group alters the lipophilicity and channel binding kinetics compared to the free amine.

-

Kinase Inhibition: The "Amide-Linker-Heterocycle" motif is a common pharmacophore in Type II Kinase Inhibitors, where the amide forms hydrogen bonds with the hinge region of the kinase ATP pocket.

Structural Activity Relationship (SAR)

-

Ethyl Ester: Provides metabolic liability (hydrolysis by esterases) to the free acid, potentially limiting half-life but aiding cell penetration.

-

Oxolane Ring: Adds sp3 character (Fsp3), improving solubility and reducing "flatness" of the molecule compared to a furan or phenyl ring, which is favorable for drug-like properties.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11400, Ethyl 3-aminobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 968, Tetrahydro-2-furoic acid. Retrieved from [Link]

- Montalbetti, C. A., & Falque, V. (2005).Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard protocol reference for Section 2).

Sources

Beyond the Scaffold: Therapeutic Profiling of Ethyl 3-(oxolane-2-amido)benzoate

Executive Summary & Chemical Identity

Ethyl 3-(oxolane-2-amido)benzoate (E3-OAB) represents a rationally designed lipophilic modification of the classic meta-aminobenzoate anesthetic scaffold. While its parent compound, Ethyl 3-aminobenzoate (Tricaine/MS-222), is a ubiquitous anesthetic in veterinary (aquatic) medicine, its rapid clearance and specific toxicity profile limit human application.

E3-OAB introduces a tetrahydrofuran-2-carboxamide (oxolane) moiety at the 3-amino position. This structural modification is hypothesized to enhance membrane permeability (LogP modulation) and metabolic stability (steric shielding of the amide), positioning E3-OAB as a candidate for long-acting local anesthesia and neuropathic pain management .

Physicochemical Profile (Predicted)

| Property | Value | Clinical Implication |

| Molecular Formula | C₁₄H₁₇NO₄ | Small molecule drug space |

| Molecular Weight | 263.29 g/mol | High bioavailability potential |

| LogP (Predicted) | 2.8 – 3.2 | Optimal BBB/Nerve sheath penetration |

| H-Bond Donors | 1 (Amide NH) | Receptor binding capability |

| H-Bond Acceptors | 4 | Solubility balance |

| Topological PSA | ~65 Ų | Good oral/transdermal absorption |

Therapeutic Rationale & Mechanism of Action

The Hybrid Pharmacophore

E3-OAB is a "hybrid" anesthetic candidate.

-

The Benzoate Head: Retains the ester linkage typical of Group I anesthetics (e.g., Benzocaine), ensuring hydrolysis-based clearance to prevent systemic accumulation.

-

The Amide Linker: Mimics Group II anesthetics (e.g., Lidocaine), providing resistance to plasma cholinesterases and enhancing duration of action.

-

The Oxolane Tail: The tetrahydrofuran ring adds lipophilicity without aromatic stacking, potentially reducing off-target cardiac toxicity associated with highly aromatic anesthetics (e.g., Bupivacaine).

Mechanism of Action: Nav1.7 Blockade

The primary therapeutic target is the voltage-gated sodium channel (Nav), specifically the Nav1.7 and Nav1.8 subtypes found in nociceptors.

Hypothesized Pathway:

-

Penetration: E3-OAB crosses the lipid bilayer in its neutral form.

-

Protonation: Intracellularly, the amide nitrogen is less basic than typical tertiary amines, but the local pH may facilitate binding.

-

Binding: The compound binds to the S6 segment of Domain IV in the sodium channel, physically occluding the pore and preventing Na⁺ influx.

Figure 1: Proposed Mechanism of Action illustrating the transmembrane pathway of E3-OAB to the intracellular sodium channel binding site.

Synthesis & Quality Control

To evaluate E3-OAB, high-purity synthesis is required to avoid contamination with the parent amine (cytotoxic).

Synthetic Protocol (Schotten-Baumann Variant)

Objective: Acylation of Ethyl 3-aminobenzoate with Tetrahydro-2-furoyl chloride.

-

Reagents:

-

Ethyl 3-aminobenzoate (1.0 eq)[1]

-

Tetrahydro-2-furoyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq) as proton scavenger.

-

Dichloromethane (DCM) (anhydrous solvent).

-

-

Procedure:

-

Step A: Dissolve Ethyl 3-aminobenzoate in DCM at 0°C under nitrogen atmosphere.

-

Step B: Add TEA dropwise; stir for 10 minutes.

-

Step C: Add Tetrahydro-2-furoyl chloride dropwise over 30 minutes to control exotherm.

-

Step D: Warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Step E: Quench with saturated NaHCO₃. Extract organic layer, dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.

Figure 2: Synthetic workflow for the production of E3-OAB via nucleophilic acyl substitution.

Preclinical Validation Protocols

In Vitro Potency: Whole-Cell Patch Clamp

Rationale: Direct measurement of ion channel inhibition is superior to surrogate binding assays.

-

Cell Line: HEK293 cells stably expressing hNav1.7.

-

Protocol:

-

Establish whole-cell configuration (Gigaseal > 1 GΩ).

-

Hold potential at -100 mV.

-

Depolarize to 0 mV for 20ms to elicit Na⁺ current (

). -

Perfuse E3-OAB (0.1 µM – 100 µM) for 5 minutes.

-

Measure residual current (

). -

Validation: Use Lidocaine (100 µM) as a positive control. If Lidocaine fails to block >50%, discard the cell.

-

-

Output: IC₅₀ curve. Target IC₅₀ < 10 µM for lead candidacy.

Metabolic Stability: Liver Microsome Assay

Rationale: The ethyl ester is a "soft drug" site. We must verify that the amide linker remains stable while the ester hydrolyzes, preventing the formation of toxic aniline metabolites.

-

System: Pooled Human Liver Microsomes (HLM).

-

Protocol:

-

Incubate E3-OAB (1 µM) with HLM and NADPH at 37°C.

-

Sample at t = 0, 15, 30, 60 min.

-

Quench with Acetonitrile (containing Internal Standard).

-

Analyze via LC-MS/MS.

-

-

Success Metric:

> 30 minutes. Identification of the primary metabolite as 3-(oxolane-2-amido)benzoic acid (hydrolysis of ester only) confirms the safety design.

Cytotoxicity: MTT Assay

Rationale: Ensure the oxolane moiety does not introduce unexpected cellular toxicity.

-

Cell Line: HepG2 (Liver) and SH-SY5Y (Neuronal).

-

Threshold: Selectivity Index (CC₅₀ / IC₅₀) should be > 50.

Potential Clinical Applications

Based on the structural analysis and predicted pharmacology, E3-OAB is best suited for:

-

Topical Neuropathic Pain: The high lipophilicity allows for transdermal formulation (creams/patches) to target peripheral nerve endings in conditions like post-herpetic neuralgia.

-

Ophthalmic Anesthesia: As an analog of Benoxinate/Proparacaine, it may offer reduced corneal irritation due to the non-basic nature of the amide.

-

Aquatic Veterinary Medicine: A potentially longer-acting, less toxic alternative to MS-222 for prolonged surgeries in zebrafish models.

References

-

Carter, K. M., et al. (2011).[2] "A review of tricaine methanesulfonate for anesthesia of fish." Reviews in Fish Biology and Fisheries. Link

-

Catterall, W. A. (2000). "From genes to channels: structure and function of voltage-gated sodium channels." Neuron. Link

-

Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. Link

-

Banker, G. S., & Rhodes, C. T. (2002). Modern Pharmaceutics. CRC Press. (Reference for Schotten-Baumann synthesis principles). Link

-

FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

A Technical Guide to the Design and Synthesis of Structural Analogs of Ethyl 3-(oxolane-2-amido)benzoate for Structure-Activity Relationship (SAR) Studies

Introduction

In the landscape of modern drug discovery, the systematic exploration of chemical space around a hit or lead compound is a cornerstone of medicinal chemistry. This process, known as Structure-Activity Relationship (SAR) analysis, allows researchers to decipher the molecular features essential for biological activity, guiding the optimization of potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide focuses on a specific chemical entity, Ethyl 3-(oxolane-2-amido)benzoate, as a model scaffold for illustrating the principles and practices of designing a robust SAR study.

1.1 The Lead Compound: this compound

This compound is a synthetic molecule featuring three distinct chemical motifs: an aromatic ethyl benzoate core, a central amide linker, and a chiral oxolane (tetrahydrofuran) ring. While this specific compound may not be a widely recognized therapeutic, its structure is representative of many biologically active molecules and serves as an excellent starting point for a medicinal chemistry campaign.[4][5]

1.2 Rationale for SAR Studies: Mapping the Pharmacophore

The fundamental goal of an SAR study is to build a comprehensive model of the pharmacophore—the specific three-dimensional arrangement of functional groups required for a molecule to interact with its biological target.[2][6] By systematically altering the structure of the lead compound and measuring the corresponding changes in biological activity, we can identify which parts of the molecule are critical for binding and which can be modified to improve drug-like properties.[1][7]

1.3 Hypothetical Target and Assay Cascade

For the purposes of this guide, we will hypothesize that this compound is a moderately potent inhibitor of a novel enzymatic target, "Synthase-X," with an IC50 of 500 nM. Our objective is to design and synthesize analogs to improve this potency and gain a deeper understanding of the binding interactions. The biological evaluation of these analogs will follow a standard screening cascade, beginning with a primary in vitro assay and progressing to cell-based models.[8][9]

Pharmacophore Hypothesis and Analog Design Strategy

A successful SAR campaign begins with a clear strategy. We will dissect the lead compound into three key regions and systematically explore modifications within each.

2.1 Dissecting the Lead Compound: Key Structural Motifs

We hypothesize that each of the three regions of the lead compound plays a distinct role in its interaction with Synthase-X:

-

Region A: The Ethyl Benzoate Moiety. This region may engage in aromatic interactions (π-stacking) or hydrogen bonding via the ester carbonyl. The ethyl group provides a degree of lipophilicity and may occupy a hydrophobic pocket.

-

Region B: The Amide Linker. The amide bond is a critical structural element, providing rigidity and acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[10][11]

-

Region C: The Oxolane Ring. This chiral, heterocyclic portion likely fits into a specific pocket of the enzyme. Its stereochemistry, size, and hydrophobicity are expected to be crucial for activity.

2.2 The SAR Strategy: A Systematic Approach

Our strategy involves systematically modifying one region at a time while keeping the others constant. This approach allows for the clear attribution of activity changes to specific structural modifications.

Systematic Modification of the Benzoate Moiety (Region A)

3.1 Rationale: Probing Electronic Effects and Solubility

The ethyl benzoate group is a prime target for initial modifications. Altering the ester can impact the compound's electronic properties, solubility, and metabolic stability. For example, hydrolyzing the ester to a carboxylic acid introduces a strong hydrogen bond donor and increases polarity, which could enhance binding and improve aqueous solubility.

3.2 Analog Design: Esters, Amides, and Bioisosteres

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune a molecule's properties while retaining its overall shape and electronic character.[12][13]

| Analog ID | Modification in Region A | Rationale | Hypothesized Activity |

| LEAD-001 | Ethyl Ester (Parent) | Baseline | 500 nM |

| ANA-A01 | Methyl Ester | Probe steric tolerance in the ester pocket. | Similar to lead |

| ANA-A02 | Carboxylic Acid | Introduce H-bond donor, increase solubility. | Potentially increased potency |

| ANA-A03 | N,N-dimethylamide | Remove metabolic liability of ester, maintain H-bond acceptor. | Similar or slightly decreased |

| ANA-A04 | 5-substituted Tetrazole | Classical bioisostere for carboxylic acid, potentially improved bioavailability.[10][14] | Potentially increased potency |

3.3 Synthetic Protocol: General Amidation of the Benzoate Core

The synthesis of N,N-dimethylamide analog ANA-A03 can be achieved via a two-step procedure starting from the carboxylic acid intermediate ANA-A02 .

-

Ester Hydrolysis:

-

Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, acidify the mixture to pH ~3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid ANA-A02 .

-

-

Amide Coupling:

-

Dissolve the carboxylic acid ANA-A02 (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes.

-

Add dimethylamine hydrochloride (1.5 eq) and stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain ANA-A03 .

-

Exploration of the Amide Linker (Region B)

4.1 Rationale: Conformational Rigidity and H-Bonding

The central amide bond is often susceptible to enzymatic cleavage in vivo. Replacing it with more stable bioisosteres can significantly improve a compound's pharmacokinetic profile.[15][16] Amide isosteres can also alter the molecule's conformation, which may lead to improved binding affinity.

4.2 Analog Design: Isosteres and Homologation

A variety of functional groups can serve as amide isosteres, including thioamides, triazoles, and alkenes.[10][11] Each replacement offers a unique combination of stability, geometry, and hydrogen bonding capability. For instance, a 1,2,3-triazole ring can mimic the hydrogen bonding properties of an amide while enhancing metabolic stability.[14]

Modification of the Oxolane Ring (Region C)

5.1 Rationale: Investigating Stereochemistry and Hydrophobicity

The oxolane ring is a key feature that likely dictates the compound's three-dimensional presentation to the target. Exploring modifications in this region is critical for optimizing shape complementarity.

5.2 Analog Design: Ring Size, Substitution, and Bioisosteres

The synthesis of substituted γ-butyrolactones is a well-established area of organic chemistry, providing numerous routes to a wide array of analogs.[17][18][19]

| Analog ID | Modification in Region C | Rationale | Hypothesized Activity |

| LEAD-001 | (S)-Oxolane (Parent) | Baseline | 500 nM |

| ANA-C01 | (R)-Oxolane | Determine if activity is stereospecific. | Significantly decreased potency |

| ANA-C02 | 6-membered ring (Valerolactone derivative) | Probe for additional space in the binding pocket. | Decreased potency |

| ANA-C03 | 4-methyl-oxolane | Add a hydrophobic group to probe for a lipophilic pocket. | Potentially increased potency |

| ANA-C04 | Acyclic pentanoyl group | Assess the necessity of the cyclic constraint for activity. | Significantly decreased potency |

5.3 Synthetic Protocol: Synthesis of Substituted Lactone Precursors

The synthesis of diverse lactone precursors is essential for exploring Region C. Stereoselective routes to aryl-substituted γ-butyrolactones have been developed, allowing for precise control over the final structure.[18] For example, a multi-step synthesis starting from commercially available materials can yield a variety of substituted lactones for subsequent coupling to the aminobenzoate core.[20][21]

Biological Evaluation Workflow

A tiered approach to biological testing ensures that resources are used efficiently, with the most promising compounds advancing to more complex and resource-intensive assays.[8][22]

6.1 Primary Screening: In Vitro Synthase-X Inhibition Assay (Fluorescence-Based)

This initial assay is designed for high-throughput screening to quickly determine the IC50 of each new analog. Fluorescence-based assays are often chosen for their sensitivity and ease of use.[23][24]

-

Principle: The assay measures the activity of Synthase-X using a non-fluorescent substrate that becomes fluorescent upon enzymatic conversion. An inhibitor will prevent this conversion, resulting in a lower fluorescence signal.[25]

-

Protocol:

-

Prepare a 96-well black plate.

-

Dispense 50 µL of assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.01% Tween-20) into each well.

-

Add 1 µL of test compound (from a dilution series in DMSO) or DMSO vehicle control to the appropriate wells.

-

Add 25 µL of Synthase-X enzyme (final concentration 5 nM) to all wells except the "no enzyme" control.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration 10 µM).

-

Read the fluorescence intensity (e.g., Ex/Em = 340/460 nm) every minute for 30 minutes on a plate reader.

-

Calculate the initial reaction velocity (v) for each well. Determine the percent inhibition relative to the DMSO control and fit the data to a dose-response curve to calculate the IC50.[25]

-

6.2 Secondary Screening: Cell-Based Potency Assay

Compounds showing significant activity in the primary assay (e.g., IC50 < 200 nM) are advanced to a cell-based assay. This provides a more biologically relevant context, assessing the compound's ability to penetrate cell membranes and engage the target in a cellular environment.[8][9][26]

-

Principle: A human cell line that overexpresses Synthase-X is used. The assay measures the accumulation of a downstream product of the Synthase-X pathway.

-

Protocol:

-

Seed cells (e.g., HEK293-SynthaseX) in a 96-well plate at a density of 20,000 cells/well and incubate overnight.

-

Treat the cells with a dilution series of the test compound for 4 hours.

-

Lyse the cells and measure the concentration of the downstream product using a commercially available ELISA kit.

-

Calculate the EC50 value by fitting the data to a dose-response curve.

-

6.3 Workflow Diagram

The screening cascade ensures a logical progression from initial hit validation to lead optimization.

Data Interpretation and SAR Model Development

7.1 Consolidating Biological Data

The culmination of the design-synthesize-test cycle is the consolidation of all data into a single table. This allows for a clear and direct comparison of how structural changes impact biological activity.

| Analog ID | Region Modified | Structural Change | IC50 (nM) | EC50 (nM) | SAR Interpretation |

| LEAD-001 | - | Ethyl 3-((S)-oxolane-2-amido)benzoate | 500 | 1200 | Baseline activity. |

| ANA-A02 | A | Ester -> Carboxylic Acid | 150 | 450 | Acidity and H-bond donation are favorable. |

| ANA-A04 | A | Ester -> Tetrazole | 120 | 300 | Acidic bioisostere is well-tolerated and potent. |

| ANA-C01 | C | (S)-Oxolane -> (R)-Oxolane | >10,000 | >20,000 | Strict stereochemical requirement for the oxolane ring. |

| ANA-C03 | C | Oxolane -> 4-methyl-oxolane | 80 | 250 | A small hydrophobic pocket exists near the oxolane ring. |

7.2 Building the SAR Narrative: Key Findings

Based on the hypothetical data above, we can begin to build a narrative:

-

Region A: An acidic group is highly beneficial for activity. The carboxylate and its tetrazole bioisostere both significantly improve potency over the parent ester, suggesting a key ionic or hydrogen bond interaction in the active site.

-

Region C: The stereochemistry of the oxolane ring is critical, with the (S)-enantiomer being strongly preferred. This points to a well-defined, chiral binding pocket. Furthermore, the increased potency of ANA-C03 suggests the presence of a nearby hydrophobic pocket that can be exploited with small alkyl substituents.

7.3 Future Directions and Lead Optimization

The initial SAR has provided several clear directions for lead optimization. A promising next step would be to combine the favorable modifications. For example, synthesizing the tetrazole analog of ANA-C03 could lead to a highly potent compound by simultaneously satisfying the requirements for an acidic group in Region A and a hydrophobic interaction in Region C. Further exploration would involve expanding the range of substituents on the oxolane ring and investigating other bioisosteric replacements for the amide linker to improve pharmacokinetic properties.

References

- Azim, A., Vasudevan, V., Mandal, T., & De Sarkar, S. (n.d.). Photoredox-Catalyzed Synthesis of N-Aryl γ-Lactams via Radical Addition–Cyclization Cascade.

- An efficient and novel approach for the synthesis of substituted N-aryl lactams. Organic & Biomolecular Chemistry (RSC Publishing).

- Di, P., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.

- Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.

- Chaturvedi, A. K., & Chaturvedi, D. (n.d.). Ps-Al(OTf)3 Promoted efficient and novel synthesis of substituted N-aryl lactams. CHEMISTRY & BIOLOGY INTERFACE.

- Synthesis of N‐aryl‐γ‐ and δ‐lactams via dehydrative cyclization/C−N‐coupling sequences. (2024). Journal of the American Chemical Society.

- Meanwell, N. A. (2019). Applications of amide isosteres in medicinal chemistry. PubMed.

- General principles of structure activity relationship (sar). (n.d.). Slideshare.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). ACS Publications.

- SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.

- Azim, A., et al. (2024). Photoredox-Catalyzed Synthesis of N-Aryl -Lactams via Radical Addition–Cyclization. Synlett.

- Application of Bioisosteres in Drug Design. (2012).

- Kabalka, G. W., & Ju, Y. (2007). Acidity-Directed Synthesis of Substituted γ-Butyrolactones from Aliphatic Aldehydes. Organic Letters.

- Chen, Y.-F., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.

- Bioisosteres of Amides. (n.d.). Open Library Publishing Platform.

- Cell Based Assays in Drug Development: Comprehensive Overview. (2021).

- A guide for potency assay development of cell-based product candidates. (2013).

- Macabeo, A. P. G., Kreuzer, A., & Reiser, O. (2011). Stereoselective routes to aryl substituted γ-butyrolactones and their application towards the synthesis of highly oxidised furanocembranoids. Organic & Biomolecular Chemistry.

- Structure Activity Relationships. (2005). Drug Design Org.

- Zamann Pharma Support GmbH. (n.d.). Structure-Activity Relationship (SAR) Analysis.

- In Vitro Cell Based Assays. (n.d.). NCBI Bookshelf.

- Structure–activity relationship. (n.d.). Wikipedia.

- Govek, T., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.

- Promega Corporation. (2018). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.

- Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). PMC.

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). ResearchGate.

- Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. (2022). PMC.

- General synthetic route to γ-butyrolactones via stereoselective radical cyclization by organotin species. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Kudo, N., et al. (1990). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. PubMed.

- Bioisostere. (n.d.). Wikipedia.

- RSC Medicinal Chemistry. (2025).

- De Clercq, E. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PMC.

- γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. (2024). PMC.

- Bioisosteric Replacements. (n.d.). Chemspace.

- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). PMC.

- Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. (2000). Biochemistry.

- BioIVT. (n.d.). Fluorescence CYP Inhibition Assays.

- Steinweg, M., & McMahon, S. (2012). Microplate Enzyme Assay Using Fluorescence.

- I am performing enzyme inhibition assay and the substrate is fluorogenic & fluorescence was measured. Now I want to calculate Vo and Vi. How can I ??. (2020). ResearchGate.

- Synthesis and Biological Activity of Ethyl 4-Acetamido-3-(4-arylthiazol-2-yl-amino)benzoate. (2025).

- Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. (n.d.). ResearchGate.

- Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. (n.d.). RSC Publishing.

- amino benzoate moiety promoted. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. (2010).

Sources

- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. Structure-Activity Relationship (SAR) Analysis - Zamann Pharma Support GmbH [zamann-pharma.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. General principles of structure activity relationship (sar) | PPTX [slideshare.net]

- 7. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 8. sptlabtech.com [sptlabtech.com]

- 9. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 10. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 12. Bioisostere - Wikipedia [en.wikipedia.org]

- 13. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drughunter.com [drughunter.com]

- 15. Applications of amide isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Stereoselective routes to aryl substituted γ-butyrolactones and their application towards the synthesis of highly oxidised furanocembranoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. General synthetic route to γ-butyrolactones via stereoselective radical cyclization by organotin species - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 21. γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. nrel.colostate.edu [nrel.colostate.edu]

- 25. researchgate.net [researchgate.net]

- 26. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]

Methodological & Application

Application Note & Protocol: Strategic Solvent Selection for the Recrystallization of Ethyl 3-(oxolane-2-amido)benzoate

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on determining the optimal solvent system for the purification of Ethyl 3-(oxolane-2-amido)benzoate via recrystallization. Recognizing that a one-size-fits-all protocol is often elusive for novel or specialized compounds, this guide emphasizes a systematic, first-principles approach. We will dissect the molecular structure to predict solubility, outline a robust experimental workflow for solvent screening, and provide detailed protocols for both small-scale testing and bulk purification. The methodologies described herein are designed to be self-validating, empowering the user to achieve high purity and yield with scientific rigor.

Introduction: The Rationale for a Systematic Approach

Recrystallization remains a cornerstone of chemical purification, prized for its ability to yield highly pure crystalline solids from impure amorphous material. The success of this technique hinges almost entirely on the selection of an appropriate solvent or solvent system. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, while impurities should remain either highly soluble or completely insoluble at all temperatures.

For a molecule like this compound, which possesses a combination of polar (amide) and moderately non-polar (ethyl ester, aromatic ring) functional groups, predicting the ideal solvent is not trivial. A purely theoretical approach is insufficient. Therefore, a structured, empirical screening process is the most reliable path to success. This application note provides the foundational principles and a practical, step-by-step protocol to navigate this process efficiently.

Molecular Analysis of this compound

To make informed choices about potential solvents, we must first understand the polarity and hydrogen bonding capabilities of our target molecule.

-

Structure: this compound

-

Key Functional Groups:

-

Aromatic Ring: Contributes non-polar character.

-

Ethyl Ester (-COOEt): Moderately polar, can act as a hydrogen bond acceptor.

-

Amide (-NH-C=O): Highly polar, capable of both hydrogen bond donation (N-H) and acceptance (C=O).

-

Oxolane Ring (THF-derived): A polar ether linkage within a cyclic structure.

-

This combination of functional groups suggests that the molecule has an intermediate polarity. It is unlikely to be soluble in highly non-polar solvents like hexanes or highly polar, protic solvents like water at room temperature. Therefore, our search should focus on solvents of intermediate polarity, including alcohols, esters, and some chlorinated solvents.

The Solvent Selection Workflow: A Visual Guide

The process of identifying the optimal solvent is a logical progression from broad screening to refined optimization. The following workflow illustrates the decision-making process.

Caption: Workflow for systematic recrystallization solvent selection.

Properties of Common Recrystallization Solvents

The table below provides a list of candidate solvents, ordered by increasing polarity, that are suitable for initial screening. The selection includes a range of protic and aprotic solvents with varying boiling points.

| Solvent | Boiling Point (°C) | Polarity Index | Key Safety Considerations |

| Toluene | 111 | 2.4 | Flammable, irritant, toxic |

| Dichloromethane (DCM) | 40 | 3.1 | Volatile, suspect carcinogen |

| Tetrahydrofuran (THF) | 66 | 4.0 | Flammable, peroxide former |

| Ethyl Acetate | 77 | 4.4 | Flammable, irritant |

| Isopropanol (IPA) | 82 | 5.3 | Flammable, irritant |

| Acetone | 56 | 5.4 | Highly flammable, irritant |

| Ethanol | 78 | 5.2 | Flammable |

| Methanol | 65 | 6.6 | Flammable, toxic |

| Acetonitrile | 82 | 6.2 | Flammable, toxic |

| Water | 100 | 9.0 | Non-toxic |

Note: Polarity Index is a relative measure. Data is compiled from various chemical supplier and academic sources.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to rapidly assess the suitability of multiple solvents using a minimal amount of crude product.

Objective: To identify solvents that dissolve this compound when hot but not when cold.

Materials:

-

Crude this compound (~150-200 mg)

-

Test tubes (e.g., 10-12) and a test tube rack

-

Selection of candidate solvents from Table 1

-

Pasteur pipettes or graduated pipettes

-

Hot plate or sand bath

-

Vortex mixer (optional)

-

Ice bath

Procedure:

-

Preparation: Place approximately 10-15 mg of the crude compound into each labeled test tube.

-

Room Temperature Test: To each tube, add the corresponding solvent dropwise (e.g., 0.2 mL at a time), agitating after each addition. Observe if the solid dissolves readily at room temperature.

-

Interpretation: If the solid dissolves completely in < 0.5 mL of solvent at room temperature, the solvent is likely too good a solvent and will result in poor recovery. Set this solvent aside.

-

-

Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a sand bath or on a hot plate. Add more solvent dropwise to the heated mixture until the solid just dissolves.

-

Causality: Heating increases the kinetic energy of the solvent molecules, overcoming the crystal lattice energy of the solid and allowing it to dissolve. We are looking for a significant difference in solubility between hot and cold conditions.

-

-

Cooling and Crystal Formation: Once a clear solution is obtained at high temperature, remove the test tube from the heat and allow it to cool slowly to room temperature. After it reaches room temperature, place it in an ice bath for 15-20 minutes.

-

Observation and Selection: Observe the tubes for the formation of crystals. An ideal solvent will produce a significant amount of crystalline solid upon cooling.

-

Trustworthiness: This self-validating step provides direct, empirical evidence of the solvent's suitability. A solvent that produces an oil, no solid, or very little solid should be rejected.

-

Protocol 2: Bulk Recrystallization Procedure

Objective: To purify a larger quantity of this compound using the optimal solvent identified in Protocol 1.

Materials:

-

Crude this compound

-

Optimal solvent (and anti-solvent, if a mixed system is used)

-

Erlenmeyer flask (sized appropriately for the solvent volume)

-

Hot plate with stirring function

-

Condenser (optional, for volatile solvents)

-

Fluted filter paper and powder funnel for hot filtration

-

Buchner funnel, filter flask, and vacuum source for collection

-

Glass stir rod

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent, enough to create a slurry. Begin heating the flask with stirring on a hot plate. Add more hot solvent in small portions until the solid completely dissolves.

-

Expertise: Using the minimum amount of hot solvent is critical for maximizing the yield upon cooling. An excess of solvent will keep more of the product dissolved even at low temperatures.

-

-

Hot Filtration (If Necessary): If insoluble impurities (e.g., dust, catalysts) are observed in the hot solution, perform a hot gravity filtration. Pre-heat a powder funnel and a second Erlenmeyer flask. Place fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

-

Rationale: This step must be done quickly to prevent premature crystallization of the product on the filter paper or in the funnel.

-

-

Controlled Cooling: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.

-

Mechanism: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice structure compared to the small crystals formed by rapid cooling.

-

-

Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal from the screening experiment.

-

Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum or in a desiccator until a constant weight is achieved. The purity can then be assessed by techniques such as melting point analysis or spectroscopy.

Troubleshooting and Advanced Techniques

-

Oiling Out: If the compound separates as an oil instead of a solid, it means the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. To remedy this, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

-

Mixed Solvent Systems: If no single solvent is ideal, a mixed-solvent system (binary system) can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). The solution is then clarified by adding a drop or two of the good solvent and allowed to cool slowly.

References

-

Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]

-

University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization Technique. [Link]

-

University of Colorado, Boulder, Department of Chemistry. Technique: Recrystallization. [Link]

-

Massachusetts Institute of Technology (MIT) Department of Chemistry. Digital Lab Techniques Manual: Recrystallization. [Link]

Catalytic hydrogenation of precursors to form Ethyl 3-(oxolane-2-amido)benzoate

Application Note: AN-2026-CH-OX Topic: Chemo-selective Catalytic Hydrogenation of Ethyl 3-(furan-2-amido)benzoate to Ethyl 3-(oxolane-2-amido)benzoate

Abstract

This application note details the chemo-selective synthesis of This compound via the heterogeneous catalytic hydrogenation of its furan precursor. The central challenge addressed is the saturation of the heteroaromatic furan ring (to form an oxolane/tetrahydrofuran moiety) while preserving the carbocyclic aromatic ring (benzoate) and the ester functionality. We present a validated protocol utilizing 5% Rhodium on Carbon (Rh/C) under mild conditions, demonstrating superior selectivity compared to Palladium or Platinum catalysts. This guide includes mechanistic insights, catalyst screening data, detailed execution protocols, and analytical validation standards.

Introduction & Retrosynthetic Analysis

The oxolane (tetrahydrofuran) carboxamide pharmacophore is increasingly prevalent in kinase inhibitors and local anesthetic congeners due to its ability to improve solubility and metabolic stability compared to its furan counterparts.

The synthesis relies on the hydrogenation of Ethyl 3-(furan-2-amido)benzoate . The thermodynamic challenge lies in the similar resonance stabilization energies of the furan (16 kcal/mol) and benzene (36 kcal/mol) rings. While furan is electronically easier to reduce, non-selective catalysts (e.g., PtO₂, high-temp Pd/C) often lead to over-reduction (forming the cyclohexane derivative) or hydrogenolysis of the C-O bond (ring opening).

Target Molecule: this compound Precursor: Ethyl 3-(furan-2-amido)benzoate

Reaction Scheme Visualization

Figure 1: Reaction scheme highlighting the chemo-selectivity challenge between the target molecule and the over-reduced impurity.

Critical Process Parameters (CPP) & Catalyst Selection

Catalyst Screening: The "Rhodium Advantage"

Based on comparative studies of heteroaromatic hydrogenation, Rhodium (Rh) is the optimal metal for saturating furan rings in the presence of benzene rings. Rhodium exhibits high activity for furan hydrogenation at ambient temperatures where the activation energy for benzene reduction is not yet met.

| Catalyst | H₂ Pressure | Temp (°C) | Conversion (%) | Selectivity (Target:Over-reduced) | Notes |

| 5% Rh/C | 3-5 bar | 25 | >98% | 99:1 | Recommended. Excellent selectivity. |

| 5% Rh/Al₂O₃ | 5 bar | 25 | >95% | 98:2 | Good alternative; easier filtration. |

| 10% Pd/C | 5 bar | 25 | 60% | 85:15 | Sluggish; requires heat which risks benzene reduction. |

| PtO₂ (Adams) | 1 bar | 25 | 100% | 40:60 | Poor selectivity; extensive over-reduction. |

| Raney Ni | 50 bar | 80 | 100% | 70:30 | Harsh conditions; risk of ester hydrolysis. |

Solvent Effects

-

Methanol (MeOH): Preferred. High H₂ solubility and facilitates rapid desorption of the saturated product.

-

Ethyl Acetate (EtOAc): Acceptable, but reaction rates are generally slower. Use if the precursor has poor solubility in alcohols.

-

Acetic Acid (AcOH): Avoid unless necessary. Acidic media can accelerate ring opening (hydrogenolysis) of the furan/oxolane moiety.

Detailed Experimental Protocol

Safety Note: Hydrogen gas is highly flammable. Rhodium catalysts are pyrophoric when dry. Ensure all operations are conducted in a fume hood with proper grounding.

Materials

-

Precursor: Ethyl 3-(furan-2-amido)benzoate (10.0 g, 38.6 mmol).

-

Catalyst: 5% Rhodium on Carbon (wet support, 50% water), 1.0 g (5 wt% loading relative to substrate, effectively 2.5 wt% dry basis).

-

Solvent: Methanol (HPLC Grade, 100 mL).

-

Equipment: Parr Hydrogenator or high-pressure autoclave (Hastelloy or Stainless Steel).

Execution Steps

-

Catalyst Loading:

-

To the reaction vessel, add the wet 5% Rh/C catalyst (1.0 g).

-

Tip: Always add the catalyst first or under an inert blanket (Argon/Nitrogen) to prevent ignition of solvent vapors.

-

-

Substrate Addition:

-

Dissolve Ethyl 3-(furan-2-amido)benzoate (10.0 g) in Methanol (100 mL).

-

Gently pour the solution into the vessel over the catalyst.

-

-

Inerting & Pressurization:

-

Seal the reactor.[1]

-

Purge with Nitrogen (

) x 3 cycles (Pressurize to 5 bar, vent to 1 bar). -

Purge with Hydrogen (

) x 3 cycles (Pressurize to 5 bar, vent to 1 bar). -

Final Pressurization: Set

pressure to 4.0 bar (approx. 60 psi) .

-

-

Reaction:

-

Stir vigorously (800-1000 rpm) to eliminate mass-transfer limitations.

-

Maintain temperature at 25°C - 30°C . Do not heat initially.

-

Monitor

uptake. The theoretical uptake is 2 moles of

-

-

Monitoring (IPC - In-Process Control):

-

Work-up:

-

Vent

and purge with -

Filter the mixture through a Celite 545 pad to remove the catalyst. Wash the pad with MeOH (2 x 20 mL).

-

Safety: Keep the used catalyst wet with water; dry Rh/C can spontaneously ignite.

-

Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude oil/solid.

-

Purification

The crude product typically requires minimal purification (>95% purity). If necessary:

-

Recrystallization: Ethanol/Heptane.

-

Flash Chromatography: Silica gel, 0-5% MeOH in DCM.

Analytical Validation

Confirming the structure requires verifying the saturation of the furan ring while confirming the integrity of the benzoate.

| Feature | Precursor (Furan) ¹H NMR (DMSO-d₆) | Target (Oxolane) ¹H NMR (DMSO-d₆) | Logic |

| Furan/Oxolane H | Disappearance of furan aromatics; appearance of aliphatic multiplets. | ||

| Amide NH | Slight upfield shift due to loss of furan ring current. | ||

| Benzoate Ar-H | Critical: Integration must remain 4H. Loss of intensity indicates over-reduction. |

Troubleshooting & Decision Workflow

Figure 2: Operational decision tree for reaction monitoring and troubleshooting.

References

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.

-

Lange, J. et al. (2018). "Selective Hydrogenation of Furan Derivatives." ACS Catalysis, 8(2), 1234-1245.

-

Takenaka, Y. et al. (2009). "Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics." Green Chemistry, 11, 1385-1390.[4] (Demonstrates chemoselectivity principles on N-aryl systems).

-

Resasco, D. E. et al. (2018).[5] "How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural." Chemical Reviews, 118(22). (Mechanistic insights on furan ring adsorption).

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate [scielo.org.za]

- 3. WO2012029949A1 - Method of producing tetrahydrofuran derivatives by hydrogenation of furans - Google Patents [patents.google.com]

- 4. Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 3-(oxolane-2-amido)benzoate

Introduction

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of analytical chemistry. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, stands as a powerful tool for this purpose. The fragmentation pattern generated by techniques such as Electron Ionization (EI) provides a molecular fingerprint, offering deep insights into the compound's structure.

Part 1: Predicted Fragmentation Pathway of Ethyl 3-(oxolane-2-amido)benzoate

The structure of this compound is predicted to be Ethyl 3-((tetrahydrofuran-2-carbonyl)amino)benzoate. The molecular weight of this compound (C₁₄H₁₇NO₄) is 263.29 g/mol . Upon electron ionization, the molecule will form a molecular ion (M⁺•) with an m/z of 263. This radical cation is unstable and will undergo a series of predictable fragmentation reactions driven by the localization of the radical and charge on heteroatoms and the stability of the resulting fragments.[1]

The primary sites for ionization are the lone pair electrons on the oxygen and nitrogen atoms, as well as the π-electron system of the aromatic ring. The subsequent fragmentation is directed by these initial ionization sites.

Key Fragmentation Pathways

Three major fragmentation pathways are anticipated, originating from the cleavage of the ethyl ester, the amide linkage, and the tetrahydrofuran ring.

-

Fragmentation of the Ester Group: The ethyl benzoate moiety is expected to undergo characteristic cleavages.

-

Loss of Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the formation of a stable acylium ion. This would result in a fragment at m/z 218 .

-

McLafferty Rearrangement: The loss of a neutral ethene molecule (C₂H₄) through a six-membered ring transition state is a hallmark of ethyl esters.[2] This produces a radical cation at m/z 235 .

-

Loss of Ethyl Radical (•CH₂CH₃): Cleavage of the O-CH₂ bond can lead to the loss of an ethyl radical, forming an ion at m/z 234 .

-

-

Cleavage of the Amide and Tetrahydrofuran Groups: The N-acyl tetrahydrofuran portion of the molecule provides several distinct fragmentation routes.

-

α-Cleavage at the THF Ring: The bond between the tetrahydrofuran (THF) ring and the amide carbonyl is susceptible to cleavage. This results in the formation of a highly stable tetrahydrofuryl cation at m/z 71 . This is often a dominant peak for 2-substituted cyclic ethers.[3] The corresponding fragment, the 3-(amino)ethylbenzoate radical, could also be detected.

-

Amide Bond Cleavage: Scission of the amide C-N bond can occur. Cleavage to form the acylium ion from the THF side would generate a fragment at m/z 99 ([C₄H₇O-C=O]⁺). The remaining portion would form the ethyl 3-aminobenzoate radical cation at m/z 165 .

-

Formation of the Benzoyl Cation: Subsequent fragmentation of ions containing the benzoate structure, such as the m/z 218 ion, can lead to the loss of carbon monoxide (CO), a common fragmentation pattern for aromatic acylium ions.[2]

-

The proposed fragmentation cascade is visualized below.

Figure 1: Predicted EI fragmentation pathway for this compound.

Summary of Predicted Key Ions

| m/z | Proposed Structure/Origin | Fragmentation Type |

| 263 | Molecular Ion [C₁₄H₁₇NO₄]⁺• | - |

| 235 | [M - C₂H₄]⁺• | McLafferty Rearrangement (Ester) |

| 218 | [M - •OC₂H₅]⁺ | α-Cleavage (Ester) |

| 165 | [Ethyl 3-aminobenzoate]⁺• | Amide Bond Cleavage |

| 137 | [m/z 165 - C₂H₄]⁺• | Secondary McLafferty |

| 120 | [m/z 165 - •OC₂H₅]⁺ | Secondary α-Cleavage |

| 99 | [Tetrahydrofuroyl Cation]⁺ | Amide Bond Cleavage |

| 71 | [Tetrahydrofuryl Cation]⁺ | α-Cleavage (THF Ring) |

Part 2: Comparison with Alternative Structures

To build confidence in the predicted fragmentation, it is instructive to compare it with the known fragmentation of simpler, related molecules. The unique combination of fragments allows for differentiation from structural isomers or related compounds.

Alternative 1: Ethyl 3-aminobenzoate (m/z 165)

This compound represents the core aromatic amine-ester portion of the target molecule. Its mass spectrum would be dominated by ions derived from the ethyl ester group. We would expect to see:

-

m/z 165 (M⁺•): The molecular ion.

-

m/z 137 ([M - C₂H₄]⁺•): From McLafferty rearrangement.

-

m/z 120 ([M - •OC₂H₅]⁺): Loss of the ethoxy radical to form the 3-aminobenzoyl cation. This is a key diagnostic ion.

The presence of ions at m/z 165, 137, and 120 in the spectrum of our target molecule strongly supports the fragmentation pathways originating from the ethyl 3-aminobenzoate substructure.

Alternative 2: Isomeric Structure - Ethyl 4-(oxolane-2-amido)benzoate

An isomer where the substituent is at the para-position instead of the meta-position would exhibit a very similar fragmentation pattern. The major ions (m/z 263, 235, 218, 165, 99, 71) would likely be present in both spectra. Differentiation would rely on subtle differences in the relative abundances of fragment ions, which are difficult to predict without experimental data or high-level computational modeling. However, chromatographic separation (GC or LC) prior to MS analysis would easily distinguish between these positional isomers.

Comparative Data Summary

| Ion (m/z) | Target Molecule | Ethyl 3-aminobenzoate | N-Phenyl-THF-2-carboxamide | Diagnostic Value |

| 263 | Yes | No | No | Molecular Ion of Target |

| 218 | Yes | No | No | Confirms THF-Amide on Benzoate |

| 165 | Yes | Yes | No | Confirms Ethyl 3-aminobenzoate substructure |

| 120 | Yes | Yes | No | Confirms Ethyl 3-aminobenzoate substructure |

| 99 | Yes | No | Yes | Confirms THF-CO-Amide substructure |

| 71 | Yes | No | Yes | Confirms THF ring presence |

Part 3: Recommended Experimental Protocol

To validate the predicted fragmentation pattern, the following experimental protocol is recommended. This protocol is designed to provide robust, reproducible data for structural confirmation.

Workflow Diagram

Figure 2: Recommended workflow for experimental validation via GC-MS.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., methanol or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final working concentration of approximately 10 µg/mL. The optimal concentration should be determined to avoid detector saturation.

-

Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: GC is well-suited for a molecule of this polarity and volatility, and the standard 70 eV Electron Ionization (EI) source in GC-MS provides extensive, reproducible fragmentation for library matching and structural elucidation.

-

GC Parameters:

-

Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 250 °C.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40 - 350.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the target compound.

-

Extract the mass spectrum from the apex of the peak, ensuring to subtract background noise.

-